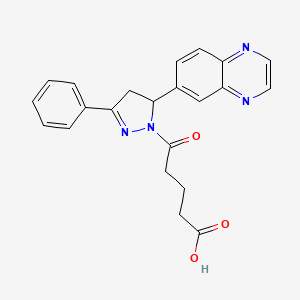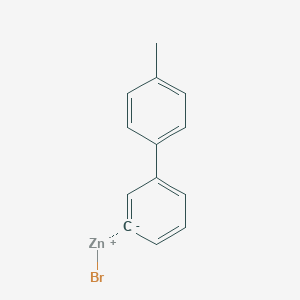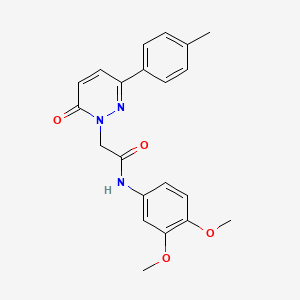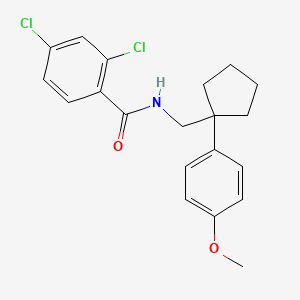![molecular formula C13H18ClNO2 B14877789 4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3'-pyrrolidine] hydrochloride](/img/structure/B14877789.png)
4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3'-pyrrolidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3’-pyrrolidine] hydrochloride is a complex organic compound characterized by its spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3’-pyrrolidine] hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 8-aroylpyrrolo[2,1-c][1,4]oxazin-1,6,7-triones with 2-aminobenzenethiol in 1,4-dioxane at room temperature. This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the intermediate compounds and the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3’-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3’-pyrrolidine] hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2’-f][1,3]oxazepines: These compounds share a similar spirocyclic structure and have been studied for their biological activities.
3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives: These compounds also exhibit spirocyclic structures and are investigated for their pharmacological properties.
Uniqueness
4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3’-pyrrolidine] hydrochloride is unique due to its specific spirocyclic configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
spiro[3,5-dihydro-2H-1,6-benzodioxocine-4,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-4-12-11(3-1)15-8-6-13(10-16-12)5-7-14-9-13;/h1-4,14H,5-10H2;1H |
InChI Key |
NAOMMSSIXVLMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCOC3=CC=CC=C3OC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14877706.png)
![3-cyclohexyl-1-(2-morpholino-2-oxoethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14877717.png)

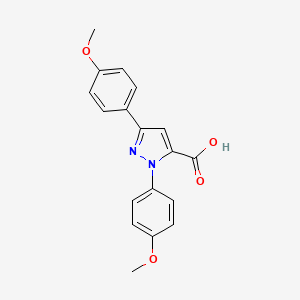
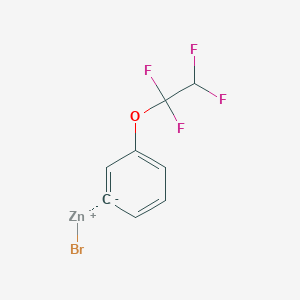
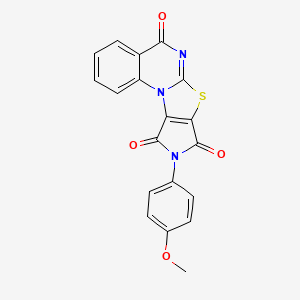
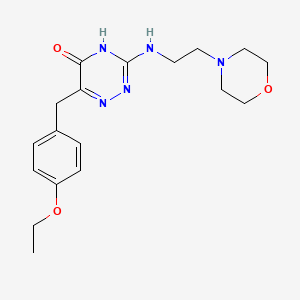
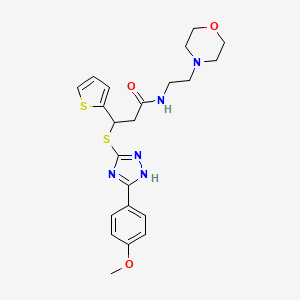
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B14877742.png)
